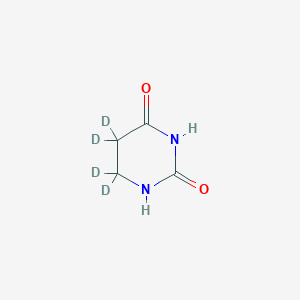
Dihydro Uracil-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro Uracil-d4, also known as 5,6-Dihydro-2,4(1H,3H)-pyrimidinedione-d4, is a deuterium-labeled derivative of dihydro uracil. This compound is primarily used as a stable isotope-labeled standard in various biochemical and analytical applications. The molecular formula of this compound is C4H2D4N2O2, and it has a molecular weight of 118.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Uracil-d4 typically involves the deuteration of dihydro uracil. One common method is the catalytic hydrogenation of uracil in the presence of deuterium gas. This process replaces the hydrogen atoms in the uracil molecule with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient deuteration. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydro Uracil-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil.
Reduction: It can be further reduced to form tetrahydro uracil.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Uracil
Reduction: Tetrahydro uracil
Substitution: Various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydro Uracil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in studies of nucleic acid metabolism and DNA repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of uracil and its derivatives.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of Dihydro Uracil-d4 involves its incorporation into nucleic acids and subsequent participation in metabolic pathways. It serves as a substrate for various enzymes involved in pyrimidine metabolism, including dihydropyrimidine dehydrogenase and dihydropyrimidinase. These enzymes catalyze the reduction and hydrolysis of this compound, leading to the formation of uracil and other metabolites .
Vergleich Mit ähnlichen Verbindungen
Dihydrouracil: A non-deuterated analog of Dihydro Uracil-d4.
Tetrahydro uracil: A fully reduced form of uracil.
Uracil: The oxidized form of this compound.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and biochemical research. The presence of deuterium atoms allows for precise tracking and quantification in various experimental setups, providing insights into metabolic pathways and reaction mechanisms that are not easily achievable with non-labeled compounds .
Eigenschaften
Molekularformel |
C4H6N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2 |
InChI-Schlüssel |
OIVLITBTBDPEFK-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H] |
Kanonische SMILES |
C1CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















